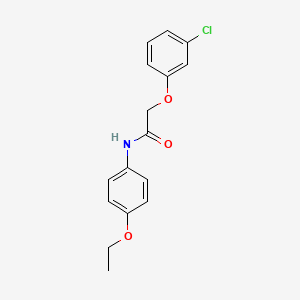

![molecular formula C16H10N2O B5510335 2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine" is a part of a broader class of heterocyclic compounds that have drawn interest due to their complex chemical structure and potential applications in various fields. These compounds are recognized for their unique chemical reactions and properties, making them subjects of extensive research.

Synthesis Analysis

The synthesis of related oxazolopyridine derivatives involves various strategies, including rearrangement reactions and intermolecular oxidative N-N bond formations. For example, the rearrangement of 7-aryloxazolo[5,4-b]pyridines with aluminum chloride under mild conditions offers a method to synthesize benzo[c][1,7]naphthyridinones and thieno[3,2-c][1,7]naphthyridines, showcasing the flexibility in synthesizing structurally complex heterocycles (Shatsauskas et al., 2020).

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives has been explored through various spectroscopic techniques and X-ray crystallography, revealing detailed insights into their geometric configuration, intramolecular hydrogen bonding, and tautomerism. These analyses highlight the importance of the oxazolopyridine scaffold in mediating electronic and structural characteristics conducive to specific chemical behaviors (Nazır et al., 2000).

Chemical Reactions and Properties

Oxazolopyridine compounds participate in a variety of chemical reactions, such as metalation, which can occur regioselectively, leading to the formation of various substituted derivatives. This reactivity pattern underscores the versatility of the oxazolopyridine ring system as a precursor for further functionalization (Lever et al., 1993).

Physical Properties Analysis

The physical properties, including photophysical characteristics of oxazolopyridine derivatives, have been studied, demonstrating their potential utility in applications requiring fluorescent properties. These studies provide a foundation for exploring these compounds in materials science and optical applications (Kóczán et al., 2001).

Chemical Properties Analysis

The chemical properties of oxazolopyridine derivatives extend to their antimicrobial activities, where certain derivatives exhibit promising results against various bacterial strains. This aspect opens avenues for the development of new antimicrobial agents based on the oxazolopyridine scaffold (El-Agrody et al., 2000).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

Compounds containing the naphthyl and oxazolo[4,5-b]pyridine moieties, such as pyrano[2,3-d]pyrimidines and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidines, have been synthesized and shown to possess promising antibacterial activities. This indicates their potential use in developing new antibacterial agents (El-Agrody et al., 2000).

Metal-Free Synthesis of Heterocycles

In another study, a metal-free synthesis method for biologically important 1,2,4-triazolo[1,5-a]pyridines was developed from N-(pyridin-2-yl)benzimidamides, showcasing a novel strategy for constructing a heterocyclic skeleton through oxidative N-N bond formation. This synthesis approach offers a short reaction time and high yields, emphasizing its efficiency in heterocyclic compound synthesis (Zheng et al., 2014).

Photophysical Properties Study

A study focused on the rearrangement of 7-aryl substituted oxazolo[5,4-b]pyridines to produce benzo[c][1,7]naphthyridinones under mild conditions, utilizing inexpensive commercial reagents. This work not only provided access to synthetically challenging compounds but also detailed the photophysical properties of the synthesized compounds, suggesting their potential in optical applications (Shatsauskas et al., 2020).

Anticonvulsant Activity

Isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives have been developed and reported to exhibit anticonvulsant properties. This study highlights the therapeutic potential of these compounds in treating convulsive disorders (Paronikyan et al., 2002).

Novel Heterocyclic Systems

Research into oxazoles from pyrolysis of aryl and heterocyclic azides demonstrated a method for fusing an oxazolo-moiety onto parent systems, expanding the toolkit for synthesizing heterocyclic compounds with potential applications in various fields of chemistry (Mullock & Suschitzky, 1968).

Safety and Hazards

Orientations Futures

The field of oxazolopyridine research is still very active, with new synthetic methods and biological activities being discovered regularly. Future research will likely continue to explore the synthesis of new oxazolopyridine derivatives, their biological activities, and their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

2-naphthalen-1-yl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-18-15-14(19-16)9-4-10-17-15/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEXYORJAHHXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)

![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)

![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)

![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)

![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)

![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)

![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)

![N-{(3S*,4R*)-1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5510357.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)